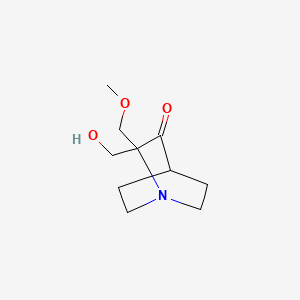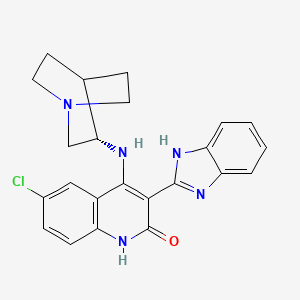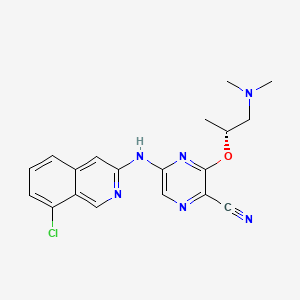
2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide
Übersicht
Beschreibung
Wnt-C59 ist ein niedermolekularer Inhibitor, der den Wnt-Signalweg durch Hemmung des Enzyms Porcupine (PORCN) angreift. Dieses Enzym ist entscheidend für die Palmitoylierung und Sekretion von Wnt-Proteinen, die an verschiedenen zellulären Prozessen wie Proliferation, Differenzierung und Migration beteiligt sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Wnt-C59 kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Kupplung spezifischer aromatischer Verbindungen beinhalten. Der Syntheseweg beinhaltet typischerweise die Bildung einer Amidbindung zwischen 2-[4-(2-Methylpyridin-4-yl)phenyl]essigsäure und 4-(Pyridin-3-yl)anilin . Die Reaktionsbedingungen umfassen oft die Verwendung von Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und 1-Hydroxybenzotriazol (HOBt) in einem organischen Lösungsmittel wie Dimethylformamid (DMF).
Industrielle Produktionsmethoden
Die industrielle Produktion von Wnt-C59 beinhaltet die Skalierung des Synthesewegs unter Gewährleistung hoher Reinheit und Ausbeute. Dies wird durch Optimierung der Reaktionsbedingungen, Reinigungsprozesse wie Umkristallisation und strenge Qualitätskontrollmaßnahmen erreicht .
Chemische Reaktionsanalyse
Reaktionstypen
Wnt-C59 unterliegt hauptsächlich Reaktionen, die typisch für aromatische Amide sind, darunter:
Oxidation: Wnt-C59 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Die Nitrogruppen in Wnt-C59 können mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu Aminen reduziert werden.
Substitution: Aromatische Substitutionsreaktionen können auftreten, bei denen Substituenten an den aromatischen Ringen durch andere funktionelle Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) werden verwendet.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind N-Oxide, Amine und substituierte aromatische Verbindungen, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
Wnt-C59 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es wird verwendet, um den Wnt-Signalweg zu untersuchen, der entscheidend für das Verständnis von zellulären Prozessen wie Proliferation und Differenzierung ist
Medizin: Wnt-C59 hat in der Krebsforschung, insbesondere bei der Hemmung des Wachstums von Wnt-getriebenen Tumoren, Potenzial gezeigt Es wird auch für seine Rolle in der regenerativen Medizin untersucht, z. B. zur Induktion der Differenzierung von pluripotenten Stammzellen in bestimmte Zelltypen.
Chemie: Wnt-C59 dient als Werkzeugverbindung für die Untersuchung der chemischen Biologie der Wnt-Signalgebung und der Rolle von PORCN bei der Modifikation von Wnt-Proteinen
Wirkmechanismus
Wnt-C59 übt seine Wirkungen aus, indem es das Enzym Porcupine (PORCN) hemmt, das für die Palmitoylierung von Wnt-Proteinen verantwortlich ist. Diese Hemmung verhindert die Sekretion und Aktivität von Wnt-Proteinen, wodurch der Wnt-Signalweg blockiert wird . Die molekularen Ziele umfassen die Wnt-Proteine selbst und die nachgeschalteten Komponenten des Wnt/β-Catenin-Signalwegs .
Wirkmechanismus
Target of Action
Wnt-C59, also known as 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide or C25H21N3O, is a highly potent inhibitor of the MBOAT (membrane-bound O-acyltranferase) family member, Porcupine (PORCN) . PORCN is a membrane-bound O-acyltransferase that catalyzes the palmitoylation modification of Wnt .
Mode of Action
Wnt-C59 inhibits PORCN activity in vitro at nanomolar concentrations . It prevents the palmitoylation of Wnt proteins, thereby inhibiting Wnt secretion and activity . This interaction with its targets results in the suppression of both canonical and non-canonical Wnt subtypes .
Biochemical Pathways
The primary biochemical pathway affected by Wnt-C59 is the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in various physiological processes, including development, tissue homeostasis, and cell proliferation . Aberrant activation of this pathway and downstream target genes can occur due to mutations
Biochemische Analyse
Biochemical Properties
Wnt-C59 functions primarily by inhibiting the activity of Porcupine, a membrane-bound O-acyltransferase. This inhibition prevents the palmitoylation of Wnt proteins, which is essential for their secretion and subsequent signaling activity. By blocking this process, Wnt-C59 effectively reduces the activity of both canonical and non-canonical Wnt pathways . The compound interacts with various Wnt proteins, including Wnt3A, Wnt8A, and others, by preventing their post-translational modification and secretion .
Cellular Effects
Wnt-C59 has profound effects on cellular processes. It inhibits the proliferation of various cell types, including cancer cells, by disrupting Wnt signaling pathways. This disruption leads to altered gene expression and reduced cell viability. In pluripotent stem cells, Wnt-C59 has been shown to induce differentiation into specific cell types, such as cortical motor neurons, by inhibiting Wnt signaling . Additionally, Wnt-C59 affects cellular metabolism by modulating the expression of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, Wnt-C59 exerts its effects by binding to and inhibiting Porcupine, thereby preventing the palmitoylation of Wnt proteins. This inhibition blocks the secretion of Wnt proteins, leading to a decrease in Wnt signaling activity. The compound’s high affinity for Porcupine (IC50 = 74 pM) ensures effective inhibition at low concentrations . This mechanism results in the downregulation of Wnt target genes and subsequent changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Wnt-C59 are observed over time as the compound remains stable and active for extended periods. Studies have shown that Wnt-C59 maintains its inhibitory effects on Wnt signaling for at least 16 hours post-administration in vivo . Long-term exposure to Wnt-C59 in cell cultures leads to sustained inhibition of cell proliferation and differentiation, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of Wnt-C59 vary with dosage in animal models. At lower doses, Wnt-C59 effectively inhibits Wnt signaling without causing significant toxicity. At higher doses, the compound can induce adverse effects, including reduced cell viability and potential toxicity . Studies in mice have demonstrated that a dosage of 10 mg/kg is sufficient to inhibit tumor growth in Wnt-dependent cancer models, while higher doses may lead to systemic toxicity .
Metabolic Pathways
Wnt-C59 is involved in metabolic pathways related to Wnt protein processing. By inhibiting Porcupine, Wnt-C59 disrupts the palmitoylation and secretion of Wnt proteins, thereby affecting downstream signaling pathways. This inhibition impacts various cellular processes, including cell proliferation, differentiation, and metabolism . The compound’s interaction with Porcupine and subsequent effects on Wnt signaling highlight its potential as a therapeutic agent for diseases involving aberrant Wnt activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Wnt-C59 can be synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. The synthetic route typically involves the formation of an amide bond between 2-[4-(2-methylpyridin-4-yl)phenyl]acetic acid and 4-(pyridin-3-yl)aniline . The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of Wnt-C59 involves scaling up the synthetic route while ensuring high purity and yield. This is achieved through optimization of reaction conditions, purification processes such as recrystallization, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Wnt-C59 primarily undergoes reactions typical of aromatic amides, including:
Oxidation: Wnt-C59 can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The nitro groups in Wnt-C59 can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wnt-C59 has a wide range of applications in scientific research:
Biology: It is used to study the Wnt signaling pathway, which is crucial for understanding cellular processes like proliferation and differentiation
Medicine: Wnt-C59 has shown potential in cancer research, particularly in inhibiting the growth of Wnt-driven tumors It is also being explored for its role in regenerative medicine, such as inducing the differentiation of pluripotent stem cells into specific cell types.
Chemistry: Wnt-C59 serves as a tool compound for studying the chemical biology of Wnt signaling and the role of PORCN in Wnt protein modification
Vergleich Mit ähnlichen Verbindungen
Wnt-C59 ist einzigartig in seiner Fähigkeit, sowohl kanonische als auch nicht-kanonische Wnt-Signalwege zu hemmen. Ähnliche Verbindungen umfassen:
XAV939: Hemmt den kanonischen Wnt-Weg durch Stabilisierung von Axin und Förderung des β-Catenin-Abbaus.
Wnt-C59 zeichnet sich durch seine hohe Potenz und seine Fähigkeit aus, eine breite Palette von Wnt-Proteinen zu hemmen, was es zu einem wertvollen Werkzeug in der Grundlagen- und angewandten Forschung macht .
Eigenschaften
IUPAC Name |
2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-18-15-22(12-14-27-18)20-6-4-19(5-7-20)16-25(29)28-24-10-8-21(9-11-24)23-3-2-13-26-17-23/h2-15,17H,16H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOJCQBHJUJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727009 | |
| Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243243-89-1 | |
| Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary target of Wnt-C59 and how does it exert its inhibitory effects?
A1: Wnt-C59 specifically targets Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt proteins. [] By inhibiting PORCN, Wnt-C59 prevents the maturation and release of Wnt ligands, effectively blocking the initiation of both canonical (β-catenin dependent) and non-canonical (β-catenin independent) Wnt signaling pathways. [, ] This blockade leads to downstream effects such as reduced expression of Wnt target genes, impacting cellular processes like proliferation, migration, and differentiation. [, , , , , , , ]
Q2: How does Wnt-C59 affect the Wnt/β-catenin pathway specifically?
A2: By inhibiting PORCN and Wnt secretion, Wnt-C59 prevents the stabilization and nuclear translocation of β-catenin. [, , , ] This, in turn, leads to a decrease in the expression of β-catenin target genes, including those involved in cell proliferation (e.g., cyclin D1, c-Myc), epithelial-mesenchymal transition (EMT) (e.g., MMP-9, vimentin), and stem cell maintenance. [, , , , ]
Q3: Are there any differences in Wnt-C59's effect on canonical and non-canonical Wnt signaling?
A3: Wnt-C59 effectively inhibits both canonical and non-canonical Wnt signaling pathways by preventing the secretion of all Wnt ligands. [, ] While most studies focus on the impact on the canonical pathway, research suggests that Wnt-C59 also disrupts non-canonical Wnt signaling, as evidenced by changes in cell morphology and migration patterns. [, ]
Q4: What is the molecular formula and weight of Wnt-C59?
A4: The molecular formula of Wnt-C59 is C25H21N3O, and its molecular weight is 383.46 g/mol. [, ]
Q5: Is there any information available regarding the structure-activity relationship of Wnt-C59 or its analogs?
A5: While specific SAR studies on Wnt-C59 are limited in the provided research, the development of other PORCN inhibitors suggests that modifications to the core structure can impact potency and selectivity. [] Further research exploring structural analogs of Wnt-C59 is needed to understand the impact of specific modifications on its activity and pharmacological properties.
Q6: What evidence supports the anti-cancer activity of Wnt-C59 in preclinical models?
A6: Wnt-C59 has demonstrated promising anti-cancer activity in various preclinical models. It inhibited the growth of WNT-driven mammary tumors in MMTV-WNT1 transgenic mice, accompanied by downregulation of Wnt/β-catenin target genes. [] Moreover, Wnt-C59 showed synergistic cytotoxic effects with Ibrutinib in chronic lymphocytic leukemia (CLL) cells. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















